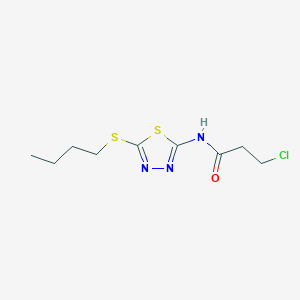

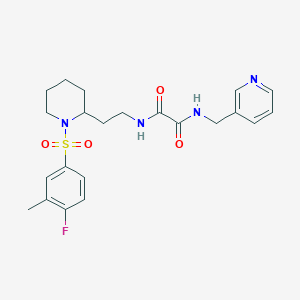

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a reaction between 3-chloro-4-methylaniline and 2-(3-nitrophenyl)-4H-benzo-[1,3]oxazin-4-one in acetic acid as a solvent. This method yields the bis amide compound efficiently and with good purity .

Molecular Structure Analysis

The compound’s molecular structure comprises a thiadiazole ring (with a sulfur atom), an oxoethyl group , and a dimethoxybenzamide . It is characterized by single-crystal X-ray diffraction (XRD), infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), and carbon-13 nuclear magnetic resonance (13C NMR) studies. In the crystal, the molecules are linked by N–H⋯O and C–H⋯O hydrogen bonds, forming a layer structure parallel to the bc plane. Additionally, weak π⋯π interactions contribute to the overall arrangement .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

The compound’s antibacterial properties make it a promising candidate for combating bacterial infections. Researchers have investigated its efficacy against pathogens such as Staphylococcus aureus and Chromobacterium violaceum. The compound’s mode of action and potential mechanisms of bacterial inhibition warrant further exploration .

Anticancer Potential

Given the growing interest in thiazole derivatives for cancer therapy, this compound could play a role in oncology research. Investigate its impact on cancer cell lines, tumor growth, and potential synergies with existing chemotherapeutic agents. Its structural features may contribute to selective targeting of cancer cells .

Anti-Inflammatory Properties

Thiazole-based compounds often exhibit anti-inflammatory effects. Explore whether this compound can modulate inflammatory pathways, potentially providing relief for conditions such as arthritis, asthma, or inflammatory bowel diseases. In vivo studies are essential to validate its anti-inflammatory potential .

Antifungal Activity

Evaluate the compound’s antifungal properties against common fungal pathogens. Investigate its efficacy in inhibiting fungal growth, particularly in cases of drug-resistant strains. Understanding its mechanism of action can guide drug development .

Neuroprotective Effects

Thiazole derivatives have shown promise in neuroprotection. Assess whether this compound can mitigate neuronal damage, enhance cognitive function, or protect against neurodegenerative diseases. In vitro and in vivo studies are crucial to unravel its neuroprotective mechanisms .

Cardiovascular Applications

Explore the compound’s impact on cardiovascular health. Investigate its effects on blood pressure regulation, vasodilation, or platelet aggregation. Thiazole-based molecules have been linked to cardiovascular benefits, and this compound may contribute to novel therapeutic strategies .

Drug Delivery Systems

Consider using this compound as a building block for drug delivery systems. Its unique structure could facilitate targeted drug release, enhancing bioavailability and minimizing side effects. Investigate its compatibility with various carriers and explore controlled-release formulations .

Agrochemical Applications

Thiazole derivatives have found applications in crop protection. Assess whether this compound exhibits pesticidal or herbicidal properties. Investigate its impact on plant health, pest control, and environmental safety .

Uwabagira, N., Sarojini, B. K., & Poojary, B. (2018). N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine. Molbank, 2018(1), M975. DOI: 10.3390/M975

Eigenschaften

IUPAC Name |

N-[5-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19ClN4O4S2/c1-11-4-5-13(8-16(11)21)22-17(26)10-30-20-25-24-19(31-20)23-18(27)12-6-14(28-2)9-15(7-12)29-3/h4-9H,10H2,1-3H3,(H,22,26)(H,23,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNTBJWBSDGEWSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC(=C3)OC)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19ClN4O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-({[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B2738655.png)

![9-(2,3-dimethylphenyl)-1-methyl-3-propyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2738656.png)

![N-cyclohexyl-2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2738662.png)

![[1-(Aminomethyl)cyclopent-3-en-1-yl]methanol](/img/structure/B2738665.png)

![9-(4-methoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2738666.png)

![3,4-dimethoxy-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2738669.png)

![1-(2-(4-chlorophenyl)-2-oxoethyl)-3-(4-methoxybenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-[2-[4-(Dimethylamino)-3-(trifluoromethyl)anilino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2738674.png)